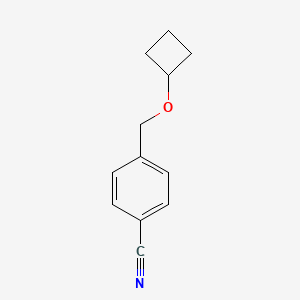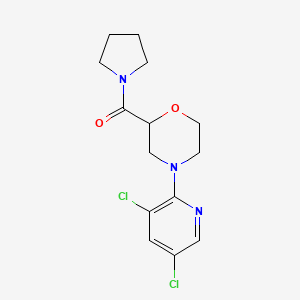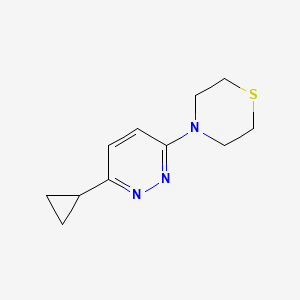![molecular formula C18H26N2O2S B12227413 2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12227413.png)
2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a phenoxy group, a diazepane ring, and a thiolane ring, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps, including the formation of the phenoxy group, the construction of the diazepane ring, and the incorporation of the thiolane ring. Common synthetic routes may include:
Step 1: Formation of the phenoxy group through nucleophilic substitution reactions.
Step 2: Construction of the diazepane ring via cyclization reactions.
Step 3: Incorporation of the thiolane ring through thiol-ene reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one may undergo various chemical reactions, including:
Oxidation: Conversion of thiolane ring to sulfoxide or sulfone.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions may include sulfoxides, sulfones, alcohols, and substituted phenoxy derivatives.
Scientific Research Applications
2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development targeting specific biological pathways.
Industry: As a precursor for the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure may allow it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
- 2-(4-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
- 2-(3-Methylphenoxy)-1-[4-(thiolan-2-yl)-1,4-diazepan-1-yl]ethan-1-one
Uniqueness
The uniqueness of this compound may lie in its specific substitution pattern and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H26N2O2S |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C18H26N2O2S/c1-15-4-2-5-17(12-15)22-13-18(21)20-8-3-7-19(9-10-20)16-6-11-23-14-16/h2,4-5,12,16H,3,6-11,13-14H2,1H3 |
InChI Key |
QOLCVKVUCQQTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCCN(CC2)C3CCSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12227342.png)

![4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12227348.png)
![4-{[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12227360.png)
![2-(Piperidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine](/img/structure/B12227365.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12227369.png)
![8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12227374.png)

![1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12227388.png)

![3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12227401.png)
![2-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12227404.png)
![4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12227422.png)
